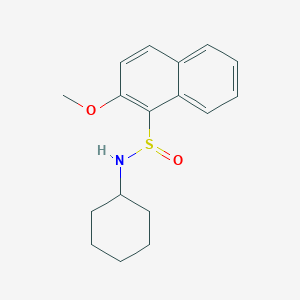
(1,2,3-Thiadiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,2,3-Thiadiazol-5-yl)methanamine” is a chemical compound with the CAS Number: 933700-83-5 . It has a molecular weight of 115.16 . The IUPAC name for this compound is 1,2,3-thiadiazol-5-ylmethanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 115.16 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
(1,2,3-Thiadiazol-5-yl)methanamine has been found to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been found to exhibit insecticidal activity and can be used as a potential insecticide.
作用機序
The mechanism of action of (1,2,3-Thiadiazol-5-yl)methanamine is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune system function. It has also been found to exhibit neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using (1,2,3-Thiadiazol-5-yl)methanamine in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, this compound is highly reactive and can be difficult to handle, and its biological activity can be affected by various factors such as pH and temperature.
将来の方向性
There are several future directions for the research on (1,2,3-Thiadiazol-5-yl)methanamine, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as an insecticide, and the exploration of its use as a potential treatment for various diseases. Additionally, the investigation of the mechanism of action of this compound and its derivatives can provide valuable insights into the development of new drugs and therapies.
合成法
The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine can be achieved through several methods, including the reaction of thiocarbohydrazide with formaldehyde and ammonium chloride, or the reaction of thiocarbohydrazide with paraformaldehyde and ammonium hydroxide. However, the most common method involves the reaction of thiocarbohydrazide with formaldehyde and hydrochloric acid in ethanol.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and can be harmful if inhaled .
特性
IUPAC Name |
thiadiazol-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMKIJGEOFDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933700-83-5 |
Source


|
| Record name | (1,2,3-thiadiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)


![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)
![5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2946645.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2946647.png)
![1-(2,3-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946648.png)


![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)

